1-(4-Tert-butylphenyl)-4-nitroindazole
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Overview
Description
The compound is a derivative of indazole, which is a type of organic compound. The “1-(4-Tert-butylphenyl)” part suggests that a tert-butylphenyl group is attached to the first position of the indazole .
Synthesis Analysis
While specific synthesis methods for “1-(4-Tert-butylphenyl)-4-nitroindazole” are not available, similar compounds are often synthesized through various organic reactions, including acid-catalyzed alkylation .Molecular Structure Analysis
The molecular structure of “1-(4-Tert-butylphenyl)-4-nitroindazole” would likely involve an indazole core with a tert-butylphenyl group attached at the 1-position .Chemical Reactions Analysis
Phenols, such as 4-tert-Butylphenol, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .Scientific Research Applications
Parkinson's Disease Research
1-(4-Tert-butylphenyl)-4-nitroindazole has been studied for its potential role in neurodegenerative disorders like Parkinson's disease. Research indicates that compounds like 7-Nitroindazole, which is structurally related to 1-(4-Tert-butylphenyl)-4-nitroindazole, can inhibit neuronal nitric oxide synthase and may protect against neurotoxicity in Parkinson's disease models (Hantraye et al., 1996).
Synthesis and Characterization
The synthesis and characterization of derivatives related to 1-(4-Tert-butylphenyl)-4-nitroindazole have been explored in various studies. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound related to 1-(4-Tert-butylphenyl)-4-nitroindazole, has been synthesized and studied, highlighting the compound's significance as an intermediate for the synthesis of biologically active compounds (Liu Ya-hu, 2010).
Chemical Properties and Reactivity
The chemical properties and reactivity of compounds similar to 1-(4-Tert-butylphenyl)-4-nitroindazole, like 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-nitroindazole, have been studied, demonstrating their potential in various chemical reactions (Ukhin et al., 1994).
Anticonvulsant Effects
Investigations into the anticonvulsant effects of 7-Nitroindazole, a compound structurally similar to 1-(4-Tert-butylphenyl)-4-nitroindazole, suggest potential applications in neurological conditions (Matsumura et al., 2008).
DNA and Protein Binding
Research has also focused on the binding properties of related compounds with DNA and proteins, which is crucial for understanding their potential therapeutic applications (Mukhopadhyay et al., 2015).
Antimycobacterial Activities
Compounds structurally similar to 1-(4-Tert-butylphenyl)-4-nitroindazole have been evaluated for their antimycobacterial activities, indicating potential applications in treating bacterial infections (Sriram et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-nitroindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20(21)22)14(15)11-18-19/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFBKSXQDXMJGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-4-nitro-1H-indazole |
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